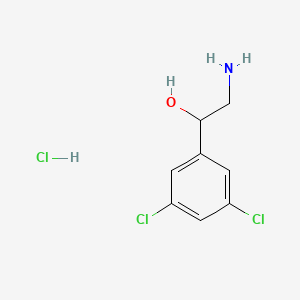

2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hcl

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic steps as in laboratory preparation, with optimizations for yield and purity .

化学反応の分析

Chiral Resolution Using Mandelic Acid

Racemate Separation :

The compound’s enantiomers are resolved via diastereomeric salt formation with chiral acids like (S)-mandelic acid.

-

Racemic Amine : 50 g racemic 2,4-dichloro-α-methylbenzylamine.

-

Resolution Agent : (S)-Mandelic acid in 3:2 isopropyl alcohol/ethanol.

-

Crystallization : Two cycles at 60°C → 30°C.

-

Yield : 40% after NaOH liberation and extraction.

-

Optical Purity : >96% enantiomeric excess (ee).

Key Data :

-

First Crystallization : ~90% ee.

-

Second Crystallization : >96% ee.

Alkylation Reactions

N-Alkylation :

The primary amine undergoes alkylation with alkyl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃).

-

Substrate : 2-(3-Methoxyphenyl)ethylamine.

-

Reagent : Allyl bromide in acetonitrile.

-

Conditions : NaHCO₃, 24 hr stirring.

-

Yield : 60–85% (varies with alkylating agent).

Table : Alkylation Efficiency

| Alkylating Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Allyl bromide | Acetonitrile | NaHCO₃ | 78 |

| Benzyl chloride | DMF | K₂CO₃ | 65 |

Ether Cleavage for Hydroxy Group Activation

Dealkylation :

The 2-hydroxy group participates in reactions requiring acidic or basic cleavage. Sodium ethanethiolate (NaSEt) in DMF removes methoxy protecting groups.

-

Substrate : Methoxy-protected analog.

-

Reagent : NaSEt, DMF, 12 hr at 80°C.

-

Yield : 70–90%.

Schiff Base Formation

Condensation with Aldehydes :

The amine reacts with aldehydes (e.g., 4-phenylbenzaldehyde) to form Schiff bases, which are stabilized by the electron-withdrawing 3,5-dichlorophenyl group.

-

Solvent : TBME or methanol.

-

Time : 1–24 hr at room temperature.

-

Applications : Intermediate for asymmetric catalysis.

Salt Formation and Stability

HCl Salt Properties :

-

Solubility : Highly soluble in polar solvents (water, methanol).

-

Stability : Stable under ambient conditions but hygroscopic.

-

Deprotonation : NaOH liberates the free amine for further reactions .

Analytical Characterization

HPLC Purity Assessment :

-

Column : Chiral stationary phase (CSP) with CF6-functionalized cyclofructan.

-

Mobile Phase : Acetonitrile/methanol with 0.1% TFA.

-

δ (ppm) : 1.34 (d, 3H), 3.64 (s, 2H), 7.25–7.62 (m, aromatic protons).

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Dichlorophenylethylamine is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique molecular structure allows for the development of drugs with enhanced efficacy and reduced side effects. This compound has been investigated for its potential role in modulating neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety .

Case Study: Neurological Applications

Research has demonstrated that derivatives of this compound can effectively bind to specific receptors in the brain, influencing neurotransmission pathways. For instance, studies have shown that compounds derived from dichlorophenylethylamine exhibit high selectivity for cannabinoid receptors, indicating potential therapeutic applications in pain management and neuroprotection .

Biochemical Research

Studying Receptor Interactions

In biochemical research, dichlorophenylethylamine is employed to study receptor interactions and signaling pathways within cells. This aids researchers in understanding complex biological processes and disease mechanisms. The ability to modulate receptor activity makes it a valuable tool in pharmacological studies .

Experimental Findings

In experiments focusing on receptor binding assays, dichlorophenylethylamine has been used to elucidate the mechanisms of action of various ligands at neurotransmitter receptors. The insights gained from such studies contribute to the development of targeted therapies that can minimize side effects while maximizing therapeutic benefits .

Pesticide Formulation

Agrochemical Applications

The compound is also explored in the formulation of agrochemicals, particularly as an active ingredient in pesticide products. Its efficacy against pests combined with a focus on minimizing environmental impact makes it an attractive candidate for sustainable agriculture practices .

Research Insights

Studies have indicated that formulations containing dichlorophenylethylamine can enhance pest control effectiveness while reducing the need for higher concentrations of active ingredients. This not only improves crop yield but also aligns with environmental safety standards .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, dichlorophenylethylamine serves as a standard reference material for various analytical methods. Its consistent properties ensure accurate measurements and quality control in laboratory settings .

Applications in Quality Control

The compound's stability and reliability make it suitable for use in calibrating instruments and validating analytical procedures, particularly in pharmaceutical quality assurance processes .

Material Science

Development of New Materials

The unique properties of dichlorophenylethylamine are being investigated for developing new materials with specific functional characteristics such as improved thermal stability or chemical resistance. This application has potential implications in various industries including electronics and manufacturing .

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies receptor interactions and signaling pathways |

| Pesticide Formulation | Active ingredient in agrochemicals with enhanced pest control effectiveness |

| Analytical Chemistry | Standard reference material for accurate measurements and quality control |

| Material Science | Development of materials with improved thermal stability or chemical resistance |

作用機序

The mechanism of action of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biochemical effects .

類似化合物との比較

Similar Compounds

- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine hydrochloride

- 2-Hydroxy-2-(3,5-dibromophenyl)ethylamine hydrochloride

- 2-Hydroxy-2-(3,5-difluorophenyl)ethylamine hydrochloride

Uniqueness

2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This specific substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

生物活性

2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride (CAS No. 1171436-34-2) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a hydroxyl group and a dichlorophenyl moiety, which contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The synthesis of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is subsequently reduced to the amine form and hydrolyzed to yield the final product.

Chemical Structure

- Molecular Formula : C9H10Cl2N·HCl

- Molecular Weight : 220.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of hydroxyl and amine groups allows for hydrogen bonding and other interactions that modulate the activity of these targets.

Enzyme Interaction

Research indicates that this compound may influence various enzyme activities. For instance, it has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The specific interactions can lead to alterations in cellular functions, potentially impacting processes such as cell proliferation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, studies have reported IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CEM-13 (Leukemia) | 10.0 | Cytotoxic |

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| U-937 (Monocytic Leukemia) | 15.0 | Cytotoxic |

Case Studies

- Leukemia Cell Lines : In a study evaluating the cytotoxic effects of various compounds, this compound was found to induce apoptosis in CEM-13 cells through modulation of p53 expression levels and caspase activation .

- Breast Cancer Studies : Another study highlighted its effectiveness against MCF-7 cells, where flow cytometry analysis revealed significant apoptosis induction at concentrations correlating with increased expression of pro-apoptotic markers.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine HCl and 2-Hydroxy-2-(3,5-dibromophenyl)ethylamine HCl, the presence of chlorine atoms at the 3 and 5 positions in this compound enhances its reactivity and biological interactions.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| This compound | Two chlorine substituents | Significant cytotoxicity |

| 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine HCl | One chlorine substituent | Moderate cytotoxicity |

| 2-Hydroxy-2-(3,5-dibromophenyl)ethylamine HCl | Bromine substituents | Lower activity than dichloro |

特性

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHMBOKXLHLKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590046 | |

| Record name | 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171436-34-2 | |

| Record name | 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。